5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole
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Overview
Description
5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are known for their biological activity and are found in many natural products. This compound, in particular, has a unique structure that combines a thieno ring with a pyrrole ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: Known for its use in organic photovoltaic applications.
1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Used as an electron acceptor material in polymer solar cells.
Uniqueness
5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is unique due to its specific structure and the combination of the thieno and pyrrole rings. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H11NS |
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Molecular Weight |
153.25 g/mol |
IUPAC Name |
5-ethyl-4,6-dihydrothieno[2,3-c]pyrrole |
InChI |
InChI=1S/C8H11NS/c1-2-9-5-7-3-4-10-8(7)6-9/h3-4H,2,5-6H2,1H3 |
InChI Key |
KEEZYIFUVCJRKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1)SC=C2 |
Origin of Product |
United States |
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